Antiviral agent 14
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Overview
Description
Antiviral agent 14 is a synthetic compound known for its broad-spectrum antiviral properties. It has shown efficacy against a variety of viruses, making it a valuable candidate in the development of antiviral therapies. The compound is particularly noted for its ability to inhibit viral replication, thereby reducing the severity and duration of viral infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 14 typically involves multiple steps, starting from simple, achiral starting materials. The process includes:
Fluorination: Proline catalyzes the fluorination of heteroaryl-substituted aldehyde starting materials.
Enantioselective Aldol Reaction: The fluorinated aldehyde undergoes an enantioselective aldol reaction with a dioxanone.
Reduction and Annulative Fluoride Displacement: The product is then reduced, followed by an intramolecular annulative fluoride displacement to forge the nucleoside analog.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to produce the compound in larger quantities. This includes optimizing reaction conditions to ensure high yield and purity, as well as employing standard column chromatographic purification techniques .
Chemical Reactions Analysis
Types of Reactions: Antiviral agent 14 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and potassium cyanide.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different antiviral properties and potencies .
Scientific Research Applications
Antiviral agent 14 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing other antiviral compounds.
Biology: Studied for its effects on viral replication and interaction with host cells.
Medicine: Investigated for its potential to treat viral infections such as influenza, HIV, and coronaviruses.
Industry: Utilized in the development of antiviral coatings and materials .
Mechanism of Action
The mechanism of action of antiviral agent 14 involves inhibiting viral replication by targeting specific molecular pathways. The compound interferes with the viral life cycle at multiple stages, including:
Attachment and Entry: Prevents the virus from attaching to and entering host cells.
Replication: Inhibits viral RNA or DNA polymerases, blocking the replication of viral genomes.
Protein Synthesis: Disrupts the synthesis of viral proteins necessary for assembling new viral particles .
Comparison with Similar Compounds
Isatin Derivatives: Known for their broad-spectrum antiviral properties.
N-Heterocycles: Compounds like 1,2,4-triazole and elvucitabine exhibit antiviral activities similar to antiviral agent 14 .
Uniqueness: this compound stands out due to its high efficacy and broad-spectrum activity against multiple viruses. Its unique synthetic route and the ability to undergo various chemical modifications make it a versatile compound in antiviral research and development .
Properties
Molecular Formula |
C24H26O7 |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-2-oxoethyl] (E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C24H26O7/c1-5-7-17-9-12-20(22(14-17)28-4)31-24(26)16-30-23(25)13-10-18-8-11-19(29-6-2)21(15-18)27-3/h5,7-15H,6,16H2,1-4H3/b7-5+,13-10+ |
InChI Key |
CCMZWBKRFRMNOV-XZUSAQEFSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)OCC(=O)OC2=C(C=C(C=C2)/C=C/C)OC)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)OCC(=O)OC2=C(C=C(C=C2)C=CC)OC)OC |
Origin of Product |
United States |
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